5-(1,3-benzodioxol-5-ylmethylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
5-(1,3-benzodioxol-5-ylmethylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C15H15NO4S2 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.04425031 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Reactions and Synthesis
5-(1,3-Benzodioxol-5-ylmethylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one is a compound that serves as a core structure in the synthesis of various chemically and biologically active derivatives. Its reactions with nitrile oxides in pyridine solution demonstrate its versatility in creating diverse compounds such as Z-2,4-dioxo analogues and 1,4,2,5-dioxadiazines, showcasing its potential in synthetic chemistry and drug design (Kandeel & Youssef, 2001).
Antimicrobial and Antifungal Activities
Compounds derived from this compound show promising antimicrobial and antifungal activities. For instance, derivatives like 5-methoxycarbonylmethylidene-2-thioxo(or oxo)-4-thiazolidones exhibit significant inhibition against various Gram-positive and Gram-negative bacteria, as well as yeasts and molds, suggesting their potential in addressing antibiotic resistance and developing new antimicrobial agents (Nagase, 1974).
Pharmacological Potential
The pharmacological evaluation of novel 4-thiazolidinone derivatives, related closely to the core structure, as agonists of benzodiazepine receptors indicates their significant anticonvulsant activity. These findings open new avenues for the development of therapeutic agents targeting neurological disorders without impairing cognitive functions (Faizi et al., 2017).
Antiproliferative Effects
The synthesis of 2,3-disubstituted 4-thiazolidinone analogues and their antiproliferative effects on human leukemic cells highlight the potential of these compounds in cancer research. The ability of specific derivatives to induce cell death in leukemic cells presents a promising direction for the development of novel anticancer therapies (Sharath Kumar et al., 2014).
Medicinal Chemistry Applications
5-Ethoxymethylidene-4-thioxo-2-thiazolidinone serves as a versatile building block for the synthesis of novel biorelevant molecules with a thiopyrano[2,3-d][1,3]thiazole core. These compounds, identified for their high antitumor and moderate antiviral activity, underscore the potential of this compound derivatives in the development of new therapeutic agents (Atamanyuk et al., 2014).
Properties
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S2/c1-18-6-2-5-16-14(17)13(22-15(16)21)8-10-3-4-11-12(7-10)20-9-19-11/h3-4,7-8H,2,5-6,9H2,1H3/b13-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHPDKLBLKZUTB-JYRVWZFOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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